REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[N:3]=[CH:4][C:5]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)=[CH:6][CH:7]=1 |f:3.4,6.7.8.9.10|
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Name
|
|
Quantity
|
9.15 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)I
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.17 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
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Name
|
|
Quantity
|
7.8 g
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Type
|
reactant
|
Smiles
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CC(C)(C)[O-].[Na+]
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.983 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Type
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CUSTOM
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Details
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stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Then the reaction mixture was flushed with Argon
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying with MgSO4
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Type
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CUSTOM
|
Details
|
the organic solvent was removed under vaco
|
Type
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CUSTOM
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Details
|
, the residue was purified by crystallization from mixture of DCM and Hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |